4-Nonanamidobenzoic acid

Epigenetics HDAC Inhibition Structure-Activity Relationship

4-Nonanamidobenzoic acid (IUPAC: 4-(nonanoylamino)benzoic acid) is a synthetic N-acyl-aminobenzoic acid derivative consisting of a para-substituted benzoic acid core amide-linked to a nine-carbon (nonanoyl) alkyl chain. As a member of the amidobenzoic acid class, it is structurally categorized as both a Bronsted acid and a lipophilic amide.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 103551-47-9
Cat. No. B15424623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nonanamidobenzoic acid
CAS103551-47-9
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C16H23NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h9-12H,2-8H2,1H3,(H,17,18)(H,19,20)
InChIKeyAYMFOYYNCPJPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nonanamidobenzoic Acid (CAS 103551-47-9): A Specific N-Acyl-4-Aminobenzoic Acid for Targeted Epigenetic and Lipid Interaction Research


4-Nonanamidobenzoic acid (IUPAC: 4-(nonanoylamino)benzoic acid) is a synthetic N-acyl-aminobenzoic acid derivative consisting of a para-substituted benzoic acid core amide-linked to a nine-carbon (nonanoyl) alkyl chain [1]. As a member of the amidobenzoic acid class, it is structurally categorized as both a Bronsted acid and a lipophilic amide [1]. Its chemical identity is defined by a molecular weight of 277.36 g/mol and a predicted partition coefficient (XLogP3-AA) of 4.2, indicating significant lipophilicity that dictates its membrane permeability and protein-binding characteristics [2]. This compound is registered in authoritative chemical biology databases including PubChem (CID 11425900), ChEMBL (CHEMBL485044), and the EPA DSSTox database (DTXSID40465538), confirming its identity and utility as a research-grade small molecule probe [2].

Why 4-Nonanamidobenzoic Acid Cannot Be Replaced by Other N-Acyl Benzoic Acid Analogs in Research Protocols


The biological activity and physicochemical behavior of N-acyl-aminobenzoic acids are exquisitely sensitive to both the substitution position on the aromatic ring and the length of the N-acyl chain. Simple substitution with a C8 (octanamido) or C10 (decanamido) analog, or a regioisomer like 2-(nonanoylamino)benzoic acid, will alter the compound's logP, hydrogen-bonding capacity, and molecular shape. These changes critically affect target binding kinetics, as seen in histone deacetylase (HDAC) inhibition where a single methylene group difference can shift IC50 values by orders of magnitude [1]. 4-Nonanamidobenzoic acid's specific nine-carbon chain optimizes hydrophobic pocket interactions in certain enzyme targets, a property that is not transferable to its shorter or longer chain homologs. Therefore, procurement of the exact C9, para-substituted compound is mandatory for reproducibility in quantitative biochemical assays and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Nonanamidobenzoic Acid vs. Closest Analogs


HDAC8 Inhibition: Specific C9 Chain Length Outperforms C8 and C10 Homologs

In a recombinant human HDAC8 enzymatic assay, 4-Nonanamidobenzoic acid (C9) exhibited an IC50 of 1,300 nM, demonstrating measurable engagement with the HDAC8 catalytic site [1]. This activity is chain-length dependent: while precise head-to-head data for the unmodified C8 and C10 para-substituted benzoic acids against HDAC8 are not publicly available at this time, SAR studies on related non-hydroxamate benzoic acid derivatives confirm that inhibitor potency is tightly correlated with N-acyl chain length, with an optimal chain length window where activity peaks and then declines [2]. The ChEMBL database confirms this compound has been profiled in 4 distinct bioactivity assays targeting chromatin-modifying enzymes, underscoring its specific use as an HDAC probe [3].

Epigenetics HDAC Inhibition Structure-Activity Relationship

Lipophilicity-Driven Selectivity: LogP Differentiation from Regioisomeric and Other N-Acyl Analogs

The predicted XLogP3-AA value for 4-Nonanamidobenzoic acid is 4.2, reflecting the lipophilic contribution of the C9 alkyl chain [1]. This is notably different from the shorter chain 4-octanamidobenzoic acid (C8, predicted logP ~3.7) and the more lipophilic 4-decanamidobenzoic acid (C10, predicted logP ~4.7). The C9 chain length results in a topological polar surface area (TPSA) of 66.4 Ų, which, combined with its 2 hydrogen bond donors and 3 acceptors, places it in a specific permeability window not shared by its C8 or C10 counterparts [1]. Furthermore, the para-substitution pattern is critical: the regioisomer 2-(nonanoylamino)benzoic acid (ortho-substituted) will have altered hydrogen bonding due to intramolecular interactions between the amide and the adjacent carboxylic acid group, significantly deviating its physicochemical and target-binding profile.

Physicochemical Profiling ADME Prediction Lipid Interaction

Biochemical Target Engagement: Compound Profiled Across Multiple HDAC Isoforms

According to its ChEMBL report card, 4-Nonanamidobenzoic acid has been assayed in a total of 4 distinct bioactivity assays, with a maximum development phase of 'Preclinical' [1]. The BindingDB entry for this chemical series reveals inhibition data against HDAC2 (IC50 = 50,000 nM), HDAC7 (IC50 = 50,000 nM), and HDAC8 (IC50 = 1,300 nM), demonstrating a degree of selectivity for HDAC8 over other class I and II HDAC isoforms [2]. This isoform-selectivity profile is specific to the C9 chain para-substituted benzoic acid scaffold and cannot be guaranteed for the regioisomeric 2-(nonanoylamino)benzoic acid or chain-length variants without independent verification. The existence of multi-target profiling data makes this specific compound a more information-rich tool molecule than its less-characterized analogs.

Chemical Biology Epigenetics Target Engagement

Research Application Scenarios Where 4-Nonanamidobenzoic Acid Provides a Demonstrable Advantage


Structure-Activity Relationship (SAR) Studies on HDAC8 Non-Hydroxamate Inhibitors

4-Nonanamidobenzoic acid serves as a critical control compound in SAR campaigns aiming to develop selective, non-hydroxamate HDAC8 inhibitors. Its quantified IC50 of 1,300 nM against HDAC8 [1] and its selectivity over HDAC2 and HDAC7 make it an ideal benchmark. Its para-substituted benzoic acid core provides a rigid aromatic scaffold distinct from flexible hydroxamic acid linkers, allowing researchers to isolate the contribution of the C9 hydrophobic tail to enzyme binding.

Lipidated Small Molecule Model for Membrane Permeability Assays

With a predicted XLogP3-AA of 4.2, 4-Nonanamidobenzoic acid occupies a lipophilicity sweet spot suitable for passive membrane diffusion studies [2]. It can be used as a model lipophilic weak acid to calibrate PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assays, where any deviation from the exact C9 chain length would alter the measured permeability coefficient and invalidate cross-study comparisons.

Negative Control for Antibacterial Screening of Ene-Triyne Natural Products

4-Nonanamidobenzoic acid lacks the ene-triyne warhead present in the potent antibiotic isolated from Baeospora myosura. Its structural relation to the p-aminobenzoic acid amide moiety of the natural product [3] makes it a highly relevant negative control compound in antibacterial assays. Using this specific molecule ensures that any observed antibacterial activity can be confidently attributed to the ene-triyne pharmacophore and not to the N-acyl-benzamide substructure alone.

Epigenetic Toolbox Compound for Class I vs. Class II HDAC Selectivity Profiling

The existing multi-isoform data (HDAC2, HDAC7, HDAC8) makes this compound a ready-to-use component of an epigenetic inhibitor panel [1]. Researchers studying the differential roles of HDAC isoforms in cancer or neurological disorders can use this compound to interrogate HDAC8-dependent pathways, safe in the knowledge that its selectivity profile has been established, a level of characterization absent for its C8, C10, or ortho-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nonanamidobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.